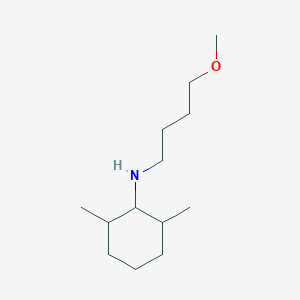

N-(4-methoxybutyl)-2,6-dimethylcyclohexan-1-amine

Description

N-(4-Methoxybutyl)-2,6-dimethylcyclohexan-1-amine is a cyclohexanamine derivative characterized by a 2,6-dimethyl-substituted cyclohexane core and a 4-methoxybutyl amine substituent. The methoxybutyl chain introduces polarity and flexibility, while the dimethyl groups on the cyclohexane ring enhance steric hindrance and lipophilicity. However, its specific biological activity remains less documented compared to structurally related compounds, necessitating comparative analysis with analogs.

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(4-methoxybutyl)-2,6-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27NO/c1-11-7-6-8-12(2)13(11)14-9-4-5-10-15-3/h11-14H,4-10H2,1-3H3 |

InChI Key |

VDSCTLDGNNESEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1NCCCCOC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybutyl)-2,6-dimethylcyclohexan-1-amine typically involves the following steps:

Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.

Substitution with methyl groups:

Attachment of the 4-methoxybutyl chain: This step involves the reaction of the cyclohexane derivative with 4-methoxybutyl bromide in the presence of a base such as sodium hydride.

Introduction of the amine group: The final step is the conversion of the bromide to an amine through nucleophilic substitution using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and advanced catalytic systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybutyl)-2,6-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines.

Scientific Research Applications

N-(4-methoxybutyl)-2,6-dimethylcyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various conditions.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which N-(4-methoxybutyl)-2,6-dimethylcyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between N-(4-methoxybutyl)-2,6-dimethylcyclohexan-1-amine and two analogs from the evidence:

Key Observations :

- Core Diversity : The target compound’s cyclohexane core contrasts with the benzoimidazole-carboxamide () and 1,3-dioxane () backbones. Cyclohexane offers rigidity and lipophilicity, whereas dioxane introduces oxygen atoms for hydrogen bonding , and benzoimidazole enables π-π stacking in receptor binding .

- Substituent Flexibility : The 4-methoxybutyl chain in the target compound provides greater conformational flexibility compared to the rigid 4-methoxyphenyl group in . This may influence membrane permeability or target engagement kinetics.

Physicochemical Properties

Implications :

- The target compound’s higher lipophilicity may favor blood-brain barrier penetration compared to the dioxane derivative.

Mechanistic Divergence :

- The target compound lacks the amide and morpholine groups critical for renin inhibition in . Its activity may instead hinge on amine-mediated receptor modulation (e.g., adrenergic or histaminergic targets).

Biological Activity

N-(4-methoxybutyl)-2,6-dimethylcyclohexan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, discussing its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H21N

- Molecular Weight : 205.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It is hypothesized to function as a selective monoamine reuptake inhibitor, which may enhance the availability of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft. This mechanism is significant for its potential use in treating mood disorders and anxiety.

Biological Activity Overview

This compound has shown various biological activities, including:

- Antidepressant Effects : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, similar to those observed with selective serotonin reuptake inhibitors (SSRIs) .

- Cytotoxicity : Research has demonstrated that derivatives of similar cyclohexylamines exhibit cytotoxic activity against several human cancer cell lines, suggesting potential anticancer properties .

Antidepressant Activity

A study conducted on rodent models evaluated the antidepressant effects of this compound. The results indicated a significant reduction in depressive-like behaviors compared to control groups. The compound's efficacy was attributed to its ability to modulate serotonin levels .

Cytotoxicity Assessment

In vitro assays were performed to assess the cytotoxic effects of this compound on various human cancer cell lines, including breast and prostate cancer cells. The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values comparable to known chemotherapeutic agents .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | C13H21N | 25 | Monoamine reuptake inhibition |

| 2,6-Dimethylcyclohexylamine | C8H17N | 30 | Non-selective monoamine inhibition |

| 4-tert-butyl-N,N-dimethylcyclohexan-1-amine | C12H19N | 20 | Dopaminergic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.